Falcarindiol

説明

Natural Occurrence and Botanical Sources

The distribution of falcarindiol is most prominent in the Apiaceae and Araliaceae families, with some presence reported in other families like Solanaceae. lth.se

The Apiaceae family, known for its aromatic and culinary plants, is a primary source of this compound. biosynth.comnih.gov This compound is found in several well-known vegetables and herbs.

Daucus carota (Carrot): Carrots are a major dietary source of this compound. rsc.orgcapes.gov.br It is one of the most abundant polyacetylenes in carrots, often found in higher concentrations than the related compound, falcarinol. rsc.org The presence of this compound is a key factor in the plant's defense against fungal pathogens. nih.gov

Celery (Apium graveolens): Celery roots have been found to contain this compound. nih.gov

Parsley (Petroselinum crispum): this compound is present in parsley, another common herb of the Apiaceae family. nih.govwikipedia.org

Parsnip (Pastinaca sativa): This root vegetable also contains this compound. nih.gov

Aegopodium podagraria (Goutweed): this compound has been isolated from Aegopodium podagraria, where it contributes to the plant's bioactive properties. researchgate.net It is considered one of the main polyacetylene compounds in this plant. researchgate.net

Table 1: Presence of this compound in Selected Apiaceae Species

| Botanical Name | Common Name | Reference |

|---|---|---|

| Daucus carota | Carrot | rsc.orgcapes.gov.br |

| Apium graveolens | Celery | nih.gov |

| Petroselinum crispum | Parsley | nih.govwikipedia.org |

| Pastinaca sativa | Parsnip | nih.gov |

The Araliaceae family, which includes several medicinal plants, is another significant source of this compound. taylorandfrancis.com

Ginseng (Panax ginseng): This well-known medicinal root contains this compound among its more than 16 reported polyacetylenes. mdpi.comnih.gov

Oplopanax horridus (Devil's Club): this compound is a notable constituent of Devil's club, a plant used in traditional medicine by First Nations peoples. wikipedia.orgresearchgate.netneocities.org It is found in the inner bark and roots of the plant. nih.govneocities.org

Table 2: Presence of this compound in Selected Araliaceae Species

| Botanical Name | Common Name | Reference |

|---|---|---|

| Panax ginseng | Ginseng | mdpi.comnih.gov |

While less common, falcarinol-type polyacetylenes, including this compound, have been identified in the Solanaceae family. lth.se

Tomato (Solanum lycopersicum): this compound is found in tomatoes and is produced in response to pathogens. biorxiv.orgnih.gov

Aubergine (Eggplant) (Solanum melongena): The presence of falcarinol-type polyacetylenes has also been noted in aubergines. lth.senih.govedenseeds.com.au

Table 3: Presence of this compound in Selected Solanaceae Species

| Botanical Name | Common Name | Reference |

|---|---|---|

| Solanum lycopersicum | Tomato | biorxiv.orgnih.gov |

This compound is not uniformly distributed throughout the plant. Its concentration varies significantly among different plant organs.

Roots and Rhizomes: These underground parts often contain the highest concentrations of this compound. This is particularly true for carrots, where it is abundant in the root periderm (the outer layer). nih.gov The roots of celery, Angelica japonica, and the rhizomes of Aegopodium podagraria are also sources of this compound. nih.govresearchgate.netjst.go.jp

Leaves: this compound is also found in the leaves of some plants, such as goutweed (Aegopodium podagraria) and tomato. researchgate.netbiorxiv.org In tomatoes, its production in leaves is induced by fungal pathogens. biorxiv.org

Flowers: The flowers of Aegopodium podagraria have been found to have a high concentration of this compound. researchgate.net

Stem Bark: In Oplopanax horridus, this compound is isolated from the inner bark. nih.govneocities.org

The accumulation of this compound in specific tissues, particularly in the roots and outer layers, is consistent with its role as a pre-infectional defense compound against soil-borne pathogens. lth.se

Biosynthetic Origins and Metabolic Pathways in Plants

The biosynthesis of this compound is an intricate process that begins with common fatty acids and involves a series of enzymatic modifications.

Falcarin-type polyacetylenes are derived from the structural modification of fatty acids, primarily oleic acid and linoleic acid. wikipedia.orgnih.gov The biosynthetic pathway involves desaturation and acetylenation steps to create the characteristic triple bonds of the polyacetylene structure. biorxiv.orgwikipedia.org

The proposed pathway begins with oleic acid . wikipedia.orgresearchgate.net

A desaturase enzyme introduces a second double bond into oleic acid to form linoleic acid . biorxiv.orgwikipedia.org

Linoleic acid is then converted to crepenynic acid by an acetylenase, which transforms a double bond into a triple bond. wikipedia.orgresearchgate.net

Further desaturation and modification steps, catalyzed by enzymes such as those from the FAD2 (fatty acid desaturase 2) family, lead to the formation of this compound. biorxiv.orgnih.govresearchgate.net

In tomatoes, a cluster of genes responsive to pathogens has been identified that is responsible for the production of this compound from linoleic acid. biorxiv.org This highlights the inducible nature of this compound biosynthesis as part of the plant's defense response.

特性

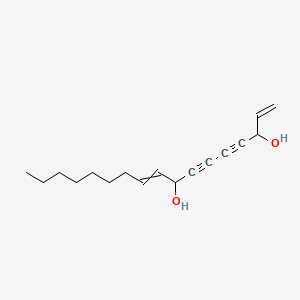

IUPAC Name |

heptadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCNQXNAFCBLLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(C#CC#CC(C=C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Distribution, and Ecological Significance

Biosynthetic Origins and Metabolic Pathways in Plants

Enzymatic Steps and Proposed Pathways (e.g., desaturases, acetylenases)

The biosynthesis of falcarindiol is a complex process that begins with a primary metabolite, linoleic acid. nih.govresearchgate.net The proposed pathway involves a series of enzymatic modifications, primarily catalyzed by desaturases and acetylenases, to transform the fatty acid backbone into the characteristic structure of this compound. nih.govbiorxiv.org

The initial and critical step is the conversion of linoleic acid into crepenynic acid, a reaction catalyzed by an acetylenase. researchgate.netresearchgate.net This type of enzyme, exemplified by Crep1 in Crepis alpina, introduces an alkyne (triple bond) into the fatty acid chain. nih.govbiorxiv.org In tomato (Solanum lycopersicum), enzymes with acetylenase activity, designated ACET1a and ACET1b, have been identified as responsible for this first step in this compound biosynthesis. researchgate.net

Following the formation of crepenynic acid, a subsequent desaturation step is carried out by another desaturase enzyme, leading to the formation of dehydrocrepenyic acid. researchgate.net The pathway then proceeds through several more steps, likely involving additional desaturases, hydroxylases, and a putative decarboxylase, to ultimately yield this compound. researchgate.netresearchgate.net While the complete sequence and all participating enzymes are still under investigation, the core transformations involve the introduction of conjugated triple bonds and hydroxyl groups, and a final decarboxylation to produce the odd-chain length characteristic of this compound. nih.govresearchgate.net

Table 1: Key Enzymatic Steps in the Proposed this compound Biosynthetic Pathway

| Precursor | Intermediate/Product | Key Enzyme Type | Gene (Example from Tomato) | Reference |

| Linoleic Acid | Crepenynic Acid | Acetylenase | ACET1a/ACET1b (Solyc12g100240) | researchgate.netresearchgate.net |

| Crepenynic Acid | Dehydrocrepenyic Acid | Desaturase | Solyc12g100250 | researchgate.netresearchgate.net |

| Dehydrocrepenyic Acid | This compound | Desaturase, Hydroxylase, Decarboxylase | Solyc12g100270 (putative decarboxylase) | researchgate.netresearchgate.net |

Genetic Basis of this compound Biosynthesis (e.g., clustered genes)

Research has revealed that the genes responsible for this compound biosynthesis are often organized into biosynthetic gene clusters (BGCs). nih.govresearchgate.net This clustering facilitates the coordinated expression of the pathway genes. researchgate.net A notable example of this is found in tomato, where a pathogen-responsive gene cluster on chromosome 12 contains the necessary genes for this compound production. nih.govnih.gov This cluster includes the acetylenase (ACET1) and desaturase genes (Solyc12g100250) that perform the initial steps of the pathway. researchgate.netresearchgate.net

In carrot (Daucus carota), a plant known for its high accumulation of falcarin-type polyacetylenes, the genetic basis is also being unraveled. The carrot genome contains at least 30 Fatty Acid Desaturase 2 (FAD2) genes, which are crucial for diversifying polyacetylenes. researchgate.net A significant cluster of nine FAD2 genes is located on chromosome 8. researchgate.net While the direct link between every gene in these clusters and a specific biosynthetic step is still an area of active research, their co-expression with polyacetylene accumulation strongly suggests their involvement. mdpi.com The presence of such gene clusters in different plant families, like Solanaceae (tomato) and Apiaceae (carrot), points to a conserved evolutionary strategy for producing these defensive compounds, although the pathways may have also arisen through convergent evolution. nih.govbiorxiv.org

Regulation of Biosynthetic Pathways in Response to Environmental Stimuli

The production of this compound is not static; it is dynamically regulated in response to various environmental cues, particularly biotic stress. nih.gov The accumulation of this compound can be induced in plants by treatment with biotic elicitors, which are molecules that signal a potential pathogen attack. biorxiv.org This response is a key part of the plant's induced defense system.

One of the most significant regulators of secondary metabolite biosynthesis, including this compound, is the plant hormone jasmonic acid and its volatile derivative, methyl jasmonate (MeJA). researchgate.netplos.org MeJA is known to be a potent inducer of defense gene expression. plos.orgnih.govnih.gov When a plant perceives a threat, the jasmonate signaling pathway is activated, leading to the upregulation of transcription factors that, in turn, switch on the expression of biosynthetic genes. plos.orgfrontiersin.org In the case of this compound, challenging tomato leaves with microbial elicitors or fungal pathogens like Cladosporium fulvum leads to a correlated increase in the transcript levels of the biosynthetic cluster genes and the accumulation of this compound. nih.govbiorxiv.org This inducible production ensures that the plant can mount a rapid chemical defense precisely when and where it is needed. biorxiv.org

Ecological Roles and Functions in Plant Defense

This compound plays a vital role in protecting plants from various biological threats, acting as a potent chemical weapon in the plant's defensive arsenal.

Antimicrobial Properties against Fungal and Bacterial Pathogens

This compound exhibits strong antimicrobial activity, particularly against fungal pathogens. nih.govnih.gov It has been identified as a phytoalexin, a class of antimicrobial compounds that are synthesized by plants in response to pathogenic infection. annualreviews.orgresearchgate.net Its fungitoxic nature helps to inhibit the growth and development of a wide range of fungi. researchgate.net For instance, this compound has demonstrated significant inhibitory effects against apple fruit pathogens Colletotrichum gloeosporioides and Botryosphaeria dothidea. nih.gov Studies have shown it can disrupt fungal spore germination and increase the permeability of the fungal membrane, leading to cell death. nih.gov The compound is also effective against the carrot leaf blight pathogen Alternaria dauci. researchgate.net Research has also shown that this compound can inhibit bacterial growth, contributing to resistance against bacterial pathogens in plants like tomato. nih.govnih.gov

Table 2: Antifungal Activity of this compound Against Select Plant Pathogens

| Fungal Pathogen | Host Plant | MIC (mg/L) | Reference |

| Colletotrichum gloeosporioides | Apple | 16 | nih.gov |

| Botryosphaeria dothidea | Apple | 8 | nih.gov |

| Alternaria dauci | Carrot | (Inhibits development) | researchgate.net |

| Trichophyton rubrum | (Human pathogen) | 25 | researchgate.net |

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of a substance that prevents visible growth of a microorganism.

Involvement in Plant Biotic Stress Response

The inducible nature of this compound production firmly establishes its role in the plant's active response to biotic stress. nih.gov When a plant is attacked by a pathogen, it triggers a defense response that includes the rapid synthesis and accumulation of phytoalexins at the site of infection. annualreviews.orgresearchgate.net this compound is a classic example of such a compound. annualreviews.org Its concentration can increase significantly in plant tissues following infection, creating a toxic environment that limits the spread of the invading pathogen. researchgate.net For example, this compound accumulation is induced in tomato leaves upon infection by the fungus Cladosporium fulvum. biorxiv.org This response is a critical component of plant immunity, demonstrating how plants can dynamically reshape their chemical profile to defend against microbial threats. nih.govnih.gov

Constitutive Presence and Induced Accumulation as Phytoalexins

This compound plays a dual role in plant defense, functioning as both a constitutively present antimicrobial barrier and an inducible phytoalexin. researchgate.net Its presence and concentration are critical components of the chemical defense strategies of many plants, particularly against fungal pathogens. researchgate.netunr.edu

The compound is constitutively found in the healthy tissues of several plant species, most notably within the Apiaceae family, such as carrots (Daucus carota). unr.edunih.govnih.gov In these plants, this compound acts as a pre-formed defense compound, sometimes referred to as a phytoanticipin. researchgate.net The concentration of this constitutive this compound can vary significantly among different plant cultivars and even within different tissues of the same plant. researchgate.net Research has shown that the highest levels are often concentrated in the outer layers, such as the root periderm, which is a plant's first line of defense against soil-borne microbes. researchgate.netbiorxiv.org Studies suggest that higher constitutive levels of falcarinol-type polyacetylenes may be correlated with enhanced resistance to post-harvest fungal pathogens. biorxiv.orgmdpi.com

Beyond its static presence, this compound is a classic example of a phytoalexin, a compound that is synthesized and accumulates in plants in response to microbial attack or abiotic stress. mdpi.comhmdb.ca This induced accumulation is a key feature of the plant's active defense system. When a plant detects a potential threat, such as fungal or bacterial elicitors, it triggers the biosynthesis of this compound. nih.govresearchgate.net

In plants where it is not typically present, such as tomato (Solanum lycopersicum), this compound production can be robustly induced upon pathogen challenge. nih.gov For example, infection by the leaf mold fungus Cladosporium fulvum stimulates a significant increase in this compound levels in tomato leaves and fruit. nih.govresearchgate.net Similarly, research on eggplant (Solanum melongena) cell suspension cultures demonstrated that nonspecific elicitors like RNase A and nigeran could induce the production of this compound. nih.gov

Detailed research on carrots has provided significant insights into this induced response. Studies have compared carrot cultivars with varying levels of resistance to the fungal leaf blight pathogen, Alternaria dauci. It was observed that this compound levels were significantly higher in infected leaves compared to non-infected ones. researchgate.net Crucially, the partially resistant carrot cultivar 'Bolero' accumulated significantly more this compound than the susceptible 'Presto' cultivar, linking higher induced accumulation directly to functional resistance. researchgate.netmdpi.com This induced response is a critical factor in the plant's ability to inhibit the growth and spread of invading pathogens. researchgate.netresearchgate.net

The following table summarizes key research findings on the induced accumulation of this compound in different plant species.

| Plant Species | Elicitor / Pathogen | Tissue / System | Observed Effect on this compound Levels | Reference(s) |

| Tomato (Solanum lycopersicum) | Cladosporium fulvum (fungus) | Leaves, Fruit | Significant induction and accumulation | nih.gov, biorxiv.org, researchgate.net |

| Tomato (Solanum lycopersicum) | Malassezia restricta (fungus) | Leaves | Induced production | nih.gov, biorxiv.org |

| Tomato (Solanum lycopersicum) | Staphylococcus epidermidis (bacterium) | Leaves | Induced production | nih.gov, biorxiv.org |

| Carrot (Daucus carota) | Alternaria dauci (fungus) | Leaves | Increased levels in response to infection | researchgate.net |

| Eggplant (Solanum melongena) | RNase A, Nigeran (elicitors) | Cell Suspension Culture | Greatly enhanced levels | nih.gov |

Isolation, Purification, and Advanced Analytical Characterization

Methodologies for Extraction from Plant Matrices

The initial step in studying falcarindiol involves its extraction from complex plant materials. The choice of extraction method is critical to ensure high yield and purity of the target compound.

Solvent-Based Extraction Techniques

Traditional extraction of this compound relies on the use of various organic solvents. The selection of the solvent is pivotal and is based on the polarity of this compound and its solubility. Commonly used solvents include ethyl acetate, dichloromethane, and methanol. researchgate.netchemfaces.com

Ethyl Acetate: This solvent is frequently used for the extraction of this compound and other polyacetylenes from plant tissues like carrot roots. researchgate.netnih.gov In one method, lyophilized (freeze-dried) whole root samples are ground and homogenized in ethyl acetate to extract the compounds. nih.gov

Dichloromethane: Dichloromethane has been successfully employed to create fractions rich in this compound from plant extracts, such as those from Oplopanax elatus. jcu.cz HPLC analysis has shown that dichloromethane fractions can contain high concentrations of this compound. jcu.cz

Methanol: Methanol is another effective solvent for extracting this compound. chemfaces.com For instance, a methanol extract of Peucedanum praeruptorum was further processed to isolate this compound. chemfaces.com

The general process for solvent-based extraction involves maceration, where the plant material is soaked in the solvent, often with agitation, to facilitate the transfer of the compound into the liquid phase. unirioja.es

Advanced Extraction Technologies

To overcome the limitations of conventional solvent extraction, such as long extraction times and large solvent volumes, several advanced techniques have been developed and applied for the extraction of this compound. nih.govnih.gov

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction (PLE), ASE utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption. researchgate.netnih.gov A method for extracting falcarinol from carrot samples using ASE with ethyl acetate at 40°C and 1500 psi has been reported, which can be adapted for this compound. researchgate.net This technique offers the advantages of automation, reduced extraction time, and higher extraction yields compared to methods like Soxhlet extraction. openagrar.de

Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. researchgate.netnih.gov While specific detailed protocols for this compound are less common, SFE has been successfully used for carrot polyacetylenes. researchgate.net This method is advantageous for its selectivity and the ease of solvent removal, though it may require higher capital investment. nih.govmdpi.com

Ultrasonic Liquid Processing: This technique, also known as ultrasound-assisted extraction (UAE), employs high-frequency sound waves to create cavitation bubbles in the solvent. researchgate.netresearchgate.net The collapse of these bubbles disrupts plant cell walls, enhancing the release of intracellular compounds like this compound into the solvent. researchgate.net UAE is recognized for being an environmentally friendly and efficient method that can reduce extraction time and temperature. nih.govresearchgate.net

Table 1: Comparison of Extraction Techniques for this compound

| Extraction Technique | Principle | Common Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Solvent-Based Extraction (e.g., Maceration) | Passive diffusion of compounds into a solvent. unirioja.es | Ethyl acetate, Dichloromethane, Methanol researchgate.netchemfaces.com | Simplicity, low cost. unirioja.es | Large solvent volume, long extraction time, potential for thermal degradation. nih.gov |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to increase extraction efficiency. researchgate.netnih.gov | Ethyl acetate researchgate.net | Faster, automated, higher yield, less solvent. openagrar.deresearchgate.net | Requires specialized equipment. nih.gov |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO2) as the solvent. researchgate.netnih.gov | Supercritical CO2 mdpi.com | Green technology, high selectivity, easy solvent removal. mdpi.com | High capital investment. nih.gov |

| Ultrasonic Liquid Processing (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. researchgate.net | Various organic solvents nih.gov | Efficient, reduced time and temperature, environmentally friendly. nih.govresearchgate.net | Potential for localized heating. |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for isolating and purifying this compound from this complex matrix.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful and widely used technique for the separation, quantification, and purification of this compound. researchgate.netresearchgate.netrsc.org

Reversed-Phase HPLC: This is the most common HPLC mode for this compound analysis. A non-polar stationary phase (like C18) is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol. thieme-connect.comrsc.org

Detection: Due to the presence of conjugated triple bonds, this compound has a characteristic UV spectrum, allowing for detection using a Diode Array Detector (DAD) or a standard UV detector. thieme-connect.comjcu.cz Measurement at around 205 nm generally provides the best sensitivity, though it can lead to complex chromatograms due to interference from other compounds. thieme-connect.comresearchgate.net Charged Aerosol Detection (CAD) offers a universal, mass-based alternative that does not require a chromophore and provides excellent sensitivity. researchgate.netresearchgate.net

Preparative HPLC: For isolating larger quantities of pure this compound for further studies, semi-preparative or preparative HPLC is employed, using larger columns and higher flow rates. rsc.org

Table 2: HPLC Methods for this compound Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| Reversed-phase C18 | Water/Acetonitrile gradient with TFA | DAD (210, 254 nm) | Analytical and semi-preparative separation | rsc.org |

| Reversed-phase | Not specified | Charged Aerosol Detection (CAD) | Rapid screening, sensitive (LOQ ~5 ng on column) | researchgate.netresearchgate.net |

| Not specified | Not specified | UV (202 nm) | Quantification in plant extracts | jcu.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is another valuable tool for the analysis of this compound, particularly for structural identification. nih.gov

Derivatization: this compound is a relatively polar and non-volatile compound. Therefore, it typically requires derivatization before GC analysis to increase its volatility and thermal stability. A common method is trimethylsilylation (TMS), which converts the hydroxyl groups into trimethylsilyl ethers. nih.gov

Analysis: The derivatized compound is then separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation patterns, which are crucial for confirming the structure of this compound. nih.gov For example, the mass spectrum of TMS-derivatized this compound shows characteristic peaks corresponding to the TMS groups and the polyunsaturated system. nih.gov

Thin-Layer Chromatography (TLC) Applications

TLC is a simple, cost-effective, and rapid chromatographic technique used for the preliminary separation and qualitative analysis of this compound in plant extracts. nih.govnih.gov

Methodology: A crude extract is spotted onto a TLC plate coated with a stationary phase (commonly silica gel). The plate is then developed in a chamber containing a suitable mobile phase. The different components of the extract migrate up the plate at different rates, resulting in their separation. mdpi.com

Visualization: The separated spots can be visualized under UV light or by spraying with a chemical reagent. TLC is often used to monitor the progress of extraction and purification processes, guiding the fractionation of extracts for further purification by techniques like column chromatography or HPLC. nih.govmdpi.com It has been used in the bioassay-guided fractionation of extracts to isolate active compounds like this compound. nih.gov

Preparative Chromatography Techniques

The isolation and purification of this compound from natural sources or synthetic mixtures rely heavily on preparative chromatography techniques. These methods are essential for obtaining the compound in high purity, which is a prerequisite for detailed structural analysis and biological testing. The choice of technique depends on the complexity of the initial mixture and the required scale of purification.

Commonly employed methods include flash column chromatography and preparative high-performance liquid chromatography (HPLC). scispace.com Flash chromatography, often utilizing silica gel as the stationary phase, serves as an effective initial purification step. ajrconline.org This technique allows for the rapid separation of large quantities of crude extract, efficiently removing major impurities. ajrconline.orgcore.ac.uk For instance, a hexane extract fraction from Peucedanum praeruptorum was subjected to silica gel column chromatography to isolate this compound. chemfaces.com Similarly, flash chromatography has been used as a pre-purification step before further refinement by HPLC. core.ac.uk

Preparative HPLC is a high-resolution technique used to achieve high purity levels (>99%) of this compound. rsc.org Reversed-phase columns, such as C18, are frequently used with a gradient of solvents like acetonitrile and water. rsc.orglth.se This method has been successfully applied to isolate this compound from carrot extracts and the roots of Oplopanax elatus. rsc.orgnih.gov The ability to process significant amounts of material makes preparative HPLC indispensable for obtaining the quantities of pure this compound needed for comprehensive studies. core.ac.ukphenomenex.bloglcms.cz

A typical workflow involves an initial extraction, followed by low-pressure liquid chromatography or flash chromatography to yield a polyacetylene-rich fraction, which is then subjected to preparative RP-HPLC for final purification. scispace.comchemfaces.com

Spectroscopic and Spectrometric Techniques for Structural Analysis and Quantification

Following purification, a suite of spectroscopic and spectrometric techniques is employed to confirm the structure of this compound, determine its stereochemistry, and quantify its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) experiments are used to establish the carbon skeleton and the precise location of functional groups. rsc.orgnih.gov The complete spectral data from ¹H and ¹³C NMR, along with correlation spectroscopy, are matched with literature values to confirm the compound's identity. rsc.orgnih.gov

The ¹H NMR spectrum of this compound reveals characteristic signals for its various protons. Key resonances include those for the vinyl group (H-1, H-2), the two carbinol protons (H-3, H-8), the protons of the cis-double bond (H-9, H-10), and the aliphatic chain. mdpi.comresearchgate.net The coupling constants between these protons provide critical information about their spatial relationships.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, including the sp-hybridized carbons of the diyne moiety, which are characteristic of the falcarinol-type polyacetylenes. nih.govmdpi.com The chemical shifts of the carbons bearing the hydroxyl groups (C-3 and C-8) are also key indicators. The structural confirmation of this compound isolated from various plant sources like Peucedanum praeruptorum and Angelica japonica has been definitively achieved using ¹H and ¹³C NMR spectroscopy. chemfaces.comscispace.com

Table 1: Representative NMR Data for this compound and Related Structures (Note: Exact chemical shifts (δ) in ppm can vary slightly depending on the solvent used)

| Assignment | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Vinyl Group | δ ~5.1-5.9 | δ ~115-140 |

| Alkyne Carbons | - | δ ~65-85 |

| Carbinol Methines (-CHOH) | δ ~4.9, ~5.6 | δ ~60-70 |

| cis-Olefinic Protons | δ ~5.5-6.0 | δ ~125-135 |

| Aliphatic Chain (CH₂)n | δ ~1.2-2.1 | δ ~22-32 |

| Terminal Methyl (CH₃) | δ ~0.9 | δ ~14 |

This table presents generalized data based on typical values for this compound-type polyacetylenes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, MS/MS, MALDI-TOF MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. nih.gov The molecular formula of this compound is C₁₇H₂₄O₂, corresponding to a molecular weight of 260.4 g/mol . nih.gov

Different ionization techniques are utilized for its analysis. Electron Ionization (EI-MS) has been used to identify this compound isolated from Peucedanum praeruptorum. chemfaces.com Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), is another common method. researchgate.netajol.info In positive ion mode, this compound can be detected as a sodium adduct [M+Na]⁺. researchgate.net In negative ion mode, it typically forms the [M-H]⁻ ion. researchgate.netresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Ion Type | Observed m/z | Interpretation |

| HR-FAB-MS | [M+Na]⁺ | Varies | Molecular Ion Adduct |

| ESI-MS | [M-H]⁻ | 259 | Deprotonated Molecule |

| APCI-MS | [M-H]⁻ | 259 | Deprotonated Molecule researchgate.net |

| LC-MS/MS (Negative ESI) | Product Ions | 105/107 | Resulting from C7-C8 bond cleavage researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule. chemfaces.comcam.ac.uk The IR spectrum provides a "fingerprint" based on the vibrational frequencies of the chemical bonds. vscht.cz By analyzing the absorption bands, the presence of hydroxyl (-OH), carbon-carbon double (C=C), and carbon-carbon triple (C≡C) bonds can be confirmed. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3200–3600 | Strong, Broad core.ac.uk |

| Alkyne (C≡C) | Stretching | ~2100–2260 | Variable, Sharp |

| Alkene (=C-H) | Stretching | 3000–3100 | Medium core.ac.uk |

| Alkene (C=C) | Stretching | ~1640-1680 | Variable |

| Alkane (C-H) | Stretching | 2850–3000 | Strong libretexts.org |

This table is based on general characteristic frequencies for the respective functional groups.

The broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching from the two alcohol groups. core.ac.uk The sharp, weaker absorption around 2100-2260 cm⁻¹ corresponds to the C≡C stretching of the diyne system, and bands in the 1640-1680 cm⁻¹ and 3000-3100 cm⁻¹ regions confirm the presence of the C=C double bonds. libretexts.orgcore.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward method used to assess the purity of this compound samples and to confirm the presence of its characteristic chromophore. rsc.orgresearchgate.net The conjugated system of double and triple bonds in this compound gives rise to a distinctive UV absorption profile. researchgate.net

Falcarinol-type polyacetylenes typically show a strong absorption maximum at around 205 nm, with several smaller, characteristic bands at longer wavelengths (e.g., 230-270 nm). core.ac.ukresearchgate.net While detection at 205 nm offers high sensitivity, analysis at these lower wavelengths can be complicated by the presence of other absorbing compounds. lth.seresearchgate.net The purity of a this compound sample can be estimated by comparing its UV spectrum to that of a known standard or by analyzing the peak area percentage in an HPLC-UV chromatogram. researchgate.netscitechnol.com However, it has been noted that HPLC with charged aerosol detection (CAD) may provide a more accurate assessment of purity compared to HPLC-UV, as UV detection is dependent on the extinction coefficients of impurities, which can vary significantly. researchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis and Conformational Changes

Circular Dichroism (CD) spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules like this compound. mdpi.comntu.edu.sg Since this compound has two stereogenic centers (at C-3 and C-8), it can exist as different stereoisomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing information about its three-dimensional structure. ntu.edu.sgunivr.it

The CD spectrum of a specific stereoisomer is unique and serves as a spectral signature for its absolute configuration. chiralabsxl.com For example, the spectra of enantiomers are mirror images of each other. chiralabsxl.com The absolute configuration of naturally occurring this compound has been established as (3R, 8S). rsc.orgresearchgate.net This determination relies on comparing the experimental CD spectrum with spectra of reference compounds with known stereochemistry or through complex stereochemical assignment methods. chiralabsxl.comresearchgate.net CD spectroscopy is also sensitive to conformational changes in molecules, which can be influenced by the solvent or interactions with other molecules. ntu.edu.sgunivr.it

Quality Control and Standardization of this compound Extracts in Research

The quality control and standardization of this compound extracts are critical for ensuring the consistency, efficacy, and safety of research findings. The process is multifaceted, involving the management of natural variability, the application of sophisticated analytical techniques, and the use of certified reference materials. researchgate.netchitosanlab.comstikesbcm.ac.id Standardization is essential for producing high-quality botanical extracts with consistent levels of specified compounds, which is a prerequisite for reliable scientific investigation. chitosanlab.com

A significant challenge in the standardization of this compound extracts lies in the inherent variability of the compound's concentration in natural sources. researchgate.netppjonline.org The content of polyacetylenes like this compound in plants is influenced by numerous factors, including the specific plant species and cultivar, growing conditions, the part of the plant used, and post-harvest storage and processing methods. chitosanlab.comresearchgate.net This natural variance makes it difficult to achieve batch-to-batch consistency in extracts, which can impact the reproducibility of research outcomes. researchgate.net

To address these challenges, rigorous quality control measures are implemented, relying on advanced analytical methodologies to identify and quantify this compound and related compounds accurately. These methods are fundamental for establishing the chemical profile of an extract and ensuring it meets predefined quality standards.

Analytical Techniques for Quantification and Characterization

Several advanced analytical techniques are employed for the detailed characterization and quantification of this compound in extracts. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful tools for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.govnih.gov Methods often utilize a C18 column with a gradient elution of water and acetonitrile. nih.gov

HPLC with Diode Array Detection (HPLC-DAD) : This method allows for the simultaneous determination of this compound and other related polyacetylenes, such as falcarinol and this compound-3-acetate. nih.govnih.gov It has been successfully used to analyze the distribution of these compounds in different carrot genotypes. nih.gov The method demonstrates good linearity, precision, and accuracy, with low limits of detection (LOD) and quantification (LOQ). nih.gov

HPLC with Charged Aerosol Detection (HPLC-CAD) : CAD is a mass-based detector that offers excellent sensitivity and a wide dynamic range. thieme-connect.comresearchgate.netresearchgate.net A key advantage of HPLC-CAD is its ability to detect compounds that lack a strong UV chromophore, providing a more comprehensive profile of the extract. researchgate.netresearchgate.net Studies comparing HPLC-CAD with traditional HPLC-UV have shown that CAD can reveal a greater number of impurities, offering a more accurate assessment of an analyte's purity. researchgate.netresearchgate.net For instance, the purity of a this compound standard was measured at nearly 100% by HPLC-UV, but only 90.1% by HPLC-CAD, highlighting the latter's superior ability to detect non-UV-absorbing impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, primarily used for the identification and structural confirmation of this compound. nih.govnih.govresearchgate.net It provides detailed mass spectral data which, following derivatization (e.g., with trimethylsilyl (TMS) agents), helps in elucidating the compound's structure by analyzing fragmentation patterns. nih.gov GC-MS has been instrumental in identifying known and discovering novel polyacetylenes in plant extracts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural identification of isolated compounds. nih.gov Both 1H NMR and 13C NMR are used to confirm the precise structure of this compound, which is essential for creating authentic reference standards. nih.govnih.gov

The table below compares the purity assessment of polyacetylene standards using HPLC-UV and HPLC-CAD, illustrating the differences in detection capabilities.

| Compound | Purity by HPLC-UV (area %) | Purity by HPLC-CAD (area %) |

| Falcarinol | 99.8 | 89.4 |

| This compound | ~100 | 90.1 |

| This compound-3-acetate | 91.5 | 71.2 |

| Data sourced from a comparative analysis of HPLC-UV and HPLC-CAD methods. researchgate.net |

This table presents the performance characteristics of a validated HPLC-DAD method for quantifying polyacetylenes.

| Analyte | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery Rate (%) |

| This compound | > 0.998 | < 0.19 | < 0.42 | 99.2 |

| This compound 3-acetate | > 0.998 | < 0.19 | < 0.42 | 96.8 |

| Falcarinol | > 0.998 | < 0.19 | < 0.42 | 99.7 |

| This data summarizes the validation of an HPLC-DAD method for the analysis of carrot polyacetylenes. nih.gov |

Development of Reference Standards and Marker Compounds

The availability of high-purity reference standards is a prerequisite for the accurate quantification of this compound in extracts. nih.govveeprho.com A reference standard is a highly characterized material used for identification, purity assessment, and potency testing. veeprho.com

Primary Reference Standards : These are established through extensive characterization to confirm their structure and purity without comparison to an existing standard. scribd.com Techniques like NMR, MS, and FT-IR are used for this purpose. nih.gov

Secondary Reference Standards : These are qualified by comparison to a primary reference standard and are used for routine quality control. scribd.com

This compound itself often serves as a chemical marker for the standardization of herbal extracts. chitosanlab.comresearchgate.netmdpi.com A marker compound is a chemically defined constituent that is used for quality control purposes, whether or not it has known therapeutic activity. chitosanlab.com By quantifying the amount of this compound, researchers can ensure that an extract has a consistent chemical profile from batch to batch, which is crucial for the validity of experimental results. researchgate.net For example, HPLC methods have been developed to quantify 46 marker compounds, including this compound, to chemically differentiate between various medicinal plant species of the genus Angelica. mdpi.com The development of Certified Reference Materials (CRMs), such as specific compounds in a food matrix, further enhances the accuracy of analytical measurements in research. nih.gov

Molecular Mechanisms of Biological Activities in Cellular and Preclinical Models

Mechanisms of Action in Inflammatory Processes

Falcarindiol (FAD) has demonstrated significant anti-inflammatory properties through various molecular mechanisms. These include the modulation of pro-inflammatory signaling molecules and pathways, as well as the inhibition of enzymes involved in the inflammatory response.

This compound has been shown to effectively suppress the expression of key pro-inflammatory cytokines. In studies using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS), pre-treatment with this compound resulted in a significant reduction in the mRNA and protein levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govselleckchem.comselleck.co.jp This inhibitory effect on cytokine production is a key aspect of its anti-inflammatory activity. nih.gov Research has confirmed that this compound downregulates the levels of these cytokines in both tissue and serum in LPS-induced mouse models. nih.gov Furthermore, in LPS-treated J774.1 and Raw264.7 macrophage cells, this compound decreased the protein levels of IL-1β, IL-6, and TNF-α. nih.gov

The anti-inflammatory effects of this compound are mediated through its interaction with critical signaling pathways. Mechanistic studies have revealed that this compound attenuates the LPS-induced activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are components of the mitogen-activated protein kinase (MAPK) cascade. nih.govresearchgate.net Additionally, this compound has been found to suppress the activation of STAT1 and STAT3, key proteins in the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. nih.govresearchgate.netselleck.co.jp However, it does not appear to influence the p38 MAPK or the nuclear factor-kappa B (NF-κB) signaling pathways in LPS-stimulated RAW 264.7 cells. nih.govresearchgate.net In contrast, other studies suggest that falcarinol-type polyacetylenes, including this compound, do inhibit the NF-κB pathway. mdpi.comsemanticscholar.org This inhibition is thought to be a primary mechanism for their anti-inflammatory and cancer-preventive effects. semanticscholar.org

This compound exhibits inhibitory activity against key enzymes that produce inflammatory mediators. It has been shown to suppress the LPS-stimulated mRNA expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production. nih.govnih.gov Furthermore, this compound is an effective inhibitor of cyclooxygenase (COX) enzymes. nih.gov It has demonstrated inhibitory effects on both COX-1 and COX-2. semanticscholar.orgnih.govresearchgate.net The IC50 value for this compound in a COX-1 assay was reported to be 0.3 µM. researchgate.net It is also a potent inhibitor of 5-, 12-, and 15-lipoxygenases, which are involved in the progression of cancer and atherosclerosis. mdpi.com

This compound has been identified as an activator of the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.gov This pathway is a crucial cellular defense mechanism against oxidative stress. aginganddisease.org this compound's conjugated diacetylene carbons act as electrophilic moieties that covalently modify the Cys151 residue in Keap1. nih.gov This modification leads to the inactivation of Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates in the nucleus and activates the transcription of cytoprotective genes containing ARE in their promoter regions. nih.gov

The immunomodulatory effects of this compound are evident in its actions on various immune and glial cells. In murine macrophage RAW 264.7 cells, this compound has been shown to inhibit the production of major pro-inflammatory molecules. nih.govresearchgate.net Macrophages, when supplemented with phospholipids containing omega-3 and omega-6 fatty acids, undergo significant reprogramming of their proteome and lipidome, which affects their immune response. nih.gov Astrocytes, the most abundant glial cells in the central nervous system, are also implicated as targets for this compound's activity, though the specific mechanisms are less defined. core.ac.ukfitoterapia.net Astrocytes and microglia engage in crosstalk that can influence microglial polarization and proliferation. mdpi.com

Activation of Keap1-Nrf2-ARE Signaling Pathway

Mechanisms of Antineoplastic Activity in Cellular and In Vivo Models

This compound has demonstrated significant anticancer activity in various cellular and in vivo models. plos.org It has been shown to preferentially kill colon and breast cancer cells over their normal counterparts. plos.orgnih.gov

One of the primary mechanisms of this compound's anticancer effect is the induction of endoplasmic reticulum (ER) stress. plos.orgnih.gov This leads to the activation of the unfolded protein response (UPR). nih.gov The induction of ER stress by this compound is a key factor in triggering cancer cell death. nih.gov

This compound induces apoptotic cell death in cancer cells. researchgate.netnih.gov This process is caspase-dependent, as evidenced by the activation of caspase-3, a key executioner caspase in the apoptotic pathway. plos.orgtaylorandfrancis.com In human oral squamous cell carcinoma (OSCC) cells, this compound-induced apoptosis is associated with the dephosphorylation of PI3K, AKT, mTOR, and p70S6K. researchgate.net Furthermore, studies on a this compound analogue showed that it induces apoptosis in Hccc-9810 cells by increasing LDH release and MDA content, and reducing SOD activity, leading to an accumulation of oxidative stress. nih.gov

In addition to apoptosis, this compound also induces autophagic cell death. researchgate.networldscientific.com In OSCC cells, this is evidenced by the expression of Beclin-1, the conversion of LC3-II, and the formation of autophagosomes. researchgate.net The induction of autophagy is accompanied by the activation of MAPKs, including ERK1/2 and p38. researchgate.net In breast cancer cells, autophagy contributes to this compound-induced cell death. plos.org

This compound has also been shown to inhibit cancer cell proliferation and metastasis. researchgate.net In OSCC cells, it suppresses cell growth, migration, and invasion. researchgate.net In vivo studies using xenograft models have confirmed the antitumor potential of this compound. In a human colorectal cancer xenograft model using HCT-116 cells, this compound significantly inhibited tumor growth. nih.govresearchgate.netnih.gov Similarly, in a hepatocellular carcinoma model, this compound enhanced the chemosensitivity of cancer cells to cisplatin both in vitro and in vivo. frontiersin.org This effect was mediated by the downregulation of the STAT3/PTTG1 pathway. frontiersin.org

A study on azoxymethane-induced rats demonstrated that dietary supplementation with falcarinol and this compound reduced the number of neoplastic lesions and the growth rate of polyps in the colon, suggesting a preventive effect on colorectal cancer development. rsc.org

Table 1: Effects of this compound on Pro-inflammatory Mediators

| Mediator | Cell Line | Effect | Reference |

|---|---|---|---|

| TNF-α | RAW 264.7 | Suppressed mRNA and protein expression | nih.govselleckchem.comselleck.co.jp |

| IL-6 | RAW 264.7 | Suppressed mRNA and protein expression | nih.govselleckchem.comselleck.co.jp |

| IL-1β | RAW 264.7 | Suppressed mRNA and protein expression | nih.govselleckchem.comselleck.co.jp |

| TNF-α, IL-6, IL-1β | J774.1 | Decreased protein levels | nih.gov |

Table 2: this compound's Impact on Signaling Pathways

| Pathway | Component | Cell Line | Effect | Reference |

|---|---|---|---|---|

| MAPK | JNK, ERK | RAW 264.7 | Attenuated LPS-induced activation | nih.govresearchgate.net |

| JAK-STAT | STAT1, STAT3 | RAW 264.7 | Suppressed LPS-induced activation | nih.govresearchgate.netselleck.co.jp |

| NF-κB | - | BV-2 microglia, RAW 264.7 | Inhibition | mdpi.comsemanticscholar.org |

| Keap1-Nrf2-ARE | Keap1, Nrf2 | HEK293 | Activation | nih.gov |

Table 3: Antineoplastic Activity of this compound in Cellular Models

| Cancer Cell Line | Mechanism | Effect | Reference |

|---|---|---|---|

| HCT-116 (Colon) | ER Stress, Apoptosis | Preferential killing of cancer cells, Inhibition of tumor growth | nih.govresearchgate.netnih.gov |

| Breast Cancer Cells | ER Stress, Autophagy, Apoptosis | Preferential killing of cancer cells, Caspase-dependent cell death | plos.org |

| YD-10B (Oral Squamous) | Apoptosis, Autophagy, PI3K/AKT/mTOR inactivation | Suppressed cell growth, migration, and invasion | researchgate.networldscientific.com |

| Hccc-9810 (Cholangiocarcinoma) | Oxidative Stress, Apoptosis | Induction of apoptosis | nih.gov |

| Hepatocellular Carcinoma | Downregulation of STAT3/PTTG1 | Enhanced chemosensitivity to cisplatin | frontiersin.org |

Induction of Apoptosis (Caspase-dependent and -independent) and Cell Cycle Arrest (G0/G1) in Cancer Cell Lines

This compound (FAD) has demonstrated significant pro-apoptotic activity across a range of cancer cell lines. This induction of programmed cell death is a key mechanism behind its anti-cancer potential. Research indicates that this compound's apoptotic induction is potent and often selective for cancer cells over normal cells. researchgate.netmdpi.com In human colorectal cancer cell lines, such as HCT-116 and SW-480, this compound treatment leads to a significant increase in both early and late apoptotic cells. researchgate.net Similarly, in breast cancer models using MDA-MB-231 and MCF-7 cells, this compound mediates apoptosis in a dose-dependent manner. nih.gov This apoptotic process is largely caspase-dependent, as evidenced by studies where the pan-caspase inhibitor Z-VAD-FMK was able to inhibit this compound-induced apoptosis. nih.govplos.org Specifically, the activation of caspase-3, a key executioner caspase, has been identified as a critical step in this pathway. nih.gov

Interactive Table: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Key Mediators/Observations |

| HCT-116 | Colorectal Carcinoma | Apoptosis Induction, G2/M Arrest | More potent than in SW-480 cells. researchgate.net Upregulation of cyclin A. researchgate.netjcu.cz |

| SW-480 | Colorectal Adenocarcinoma | Apoptosis Induction, S and G2/M Arrest | Significant increase in apoptotic cells. researchgate.netresearchgate.net |

| HT-29 | Colorectal Adenocarcinoma | G2/M Arrest | Upregulation of cyclin A. researchgate.netjcu.cz IC50 of 13.2 μM. nih.gov |

| MDA-MB-231 | Breast Cancer | Caspase-dependent Apoptosis | Mediated by ROS, Ca2+, and ER stress. nih.gov |

| MCF-7 | Breast Cancer | Caspase-dependent Apoptosis | Mediated by ROS, Ca2+, and ER stress. nih.gov |

| YD-10B | Oral Squamous Carcinoma | Apoptosis Induction | Accompanied by dephosphorylation of PI3K, AKT, mTOR. worldscientific.comnih.gov |

Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)

A primary mechanism through which this compound exerts its cytotoxic effects on cancer cells is the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR). nih.govuni.lu The ER is crucial for protein folding and secretion; an accumulation of unfolded or misfolded proteins triggers the UPR, which can ultimately lead to apoptosis if the stress is prolonged or severe.

Studies have shown that this compound preferentially induces cell death in colon and breast cancer cells, but not normal epithelial cells, by causing excessive ER stress. nih.govfrontiersin.org This is demonstrated by the increased expression of ER stress markers, such as the glucose-regulated protein 78 (GRP78), in a dose- and time-dependent manner in cancer cells treated with this compound. medchemexpress.com The critical role of ER stress in this compound-induced apoptosis is highlighted by experiments where modulating ER stress levels directly impacts cell fate. mdpi.comnih.gov Overexpressing the ER chaperone GRP78 or knocking out components of the UPR pathway reduces this compound-induced cell death. mdpi.comnih.gov Conversely, diminishing GRP78 levels potentiates the apoptotic effects of this compound. mdpi.comnih.gov This suggests that the compound's ability to kill cancer cells is intrinsically linked to its capacity to overwhelm the protein-folding machinery of the ER. uni.lu

Regulation of Lipid Metabolism and Cholesterol Efflux (e.g., PPARγ, ABCA1, Lipid Droplets)

This compound significantly influences lipid metabolism, a pathway increasingly recognized for its role in cancer biology. A key target of this compound is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates fatty acid storage and glucose metabolism. frontiersin.orgnih.gov this compound acts as a PPARγ activator or partial agonist. medchemexpress.comnih.govfrontiersin.org Activation of PPARγ by this compound has been observed to increase the expression of its target genes in various cell models, including adipocytes and colon adenocarcinoma cells. frontiersin.orgnih.govrsc.org

The activation of PPARγ by this compound directly impacts cholesterol transport. It leads to the increased transcription and protein expression of the ATP-binding cassette transporter A1 (ABCA1). frontiersin.orgmedchemexpress.comnih.govnih.gov ABCA1 is a crucial membrane transporter responsible for the efflux of cellular cholesterol to extracellular acceptors like apolipoprotein A-I, the first step in reverse cholesterol transport. nih.govplos.org this compound enhances cholesterol efflux from macrophages by not only promoting ABCA1 gene expression but also by increasing the stability of the ABCA1 protein by inhibiting its degradation. nih.govnih.govresearchgate.net This dual mechanism significantly boosts the removal of cholesterol from cells. nih.gov Furthermore, treatment with this compound has been shown to increase the number of lipid droplets (LDs) in human mesenchymal stem cells and upregulate ABCA1 in neoplastic tissue, suggesting a role in lipid redistribution that may contribute to ER stress and subsequent cancer cell death. frontiersin.orgnih.gov

Interactive Table: this compound's Impact on Lipid Metabolism Markers

| Marker | Cell/Tissue Model | Effect of this compound | Associated Mechanism |

| PPARγ | HEK-293 cells, Adipocytes, Colon adenocarcinoma cells | Activation / Upregulation | Acts as a partial agonist, leading to increased gene expression. frontiersin.orgmedchemexpress.comfrontiersin.orgrsc.org |

| ABCA1 | THP-1 macrophages, Colorectal neoplastic rat tissue | Upregulation (mRNA and protein), Increased protein stability | Mediated by PPARγ activation; inhibition of proteolytic degradation. frontiersin.orgnih.govnih.govnih.gov |

| Cholesterol Efflux | THP-1 macrophages | Increased | Enhanced by increased ABCA1 expression and stability. nih.govnih.gov |

| Lipid Droplets (LDs) | Human mesenchymal stem cells (hMSCs) | Increased number and content | Linked to PPARγ2 expression and potential redistribution of lipids. frontiersin.orgnih.gov |

Inhibition of Angiogenesis and Metastasis in Preclinical Models

This compound has shown potential in inhibiting key processes of cancer progression, namely angiogenesis and metastasis. In a study using human oral squamous cell carcinoma (OSCC) YD-10B cells, this compound demonstrated anti-metastatic effects by inhibiting cell migration and invasion. worldscientific.comnih.gov These processes are fundamental for cancer cells to break away from the primary tumor, travel through the bloodstream or lymphatic system, and establish secondary tumors in distant organs. The ability of this compound to impede these initial steps of the metastatic cascade suggests its potential value as a therapeutic agent against advanced cancers. worldscientific.comnih.gov

Interactions with Oncogenic Pathways and Targets (e.g., PI3K/AKT/mTOR/p70S6K, STAT3, EGFR)

This compound exerts its anti-cancer effects by modulating several critical oncogenic signaling pathways that are often dysregulated in cancer. mdpi.comnih.gov One of the most significant is the PI3K/AKT/mTOR pathway, which controls cell growth, proliferation, and survival. In human oral squamous carcinoma cells, this compound-induced apoptosis is directly associated with the dephosphorylation, and thus inactivation, of PI3K, AKT, mTOR, and the downstream effector p70S6K. worldscientific.comnih.govresearchgate.net

Another key pathway targeted by this compound is the STAT3 signaling cascade. STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. In hepatocellular carcinoma (HCC) cells, this compound has been shown to dose-dependently reduce the levels of phosphorylated STAT3 (p-STAT3) and its downstream target, Pituitary Tumor Transforming Gene 1 (PTTG1). frontiersin.orgnih.gov This inhibition of the STAT3/PTTG1 axis contributes to the suppression of HCC cell proliferation and enhances their sensitivity to conventional chemotherapy drugs like cisplatin. frontiersin.orgnih.govnih.gov Further evidence shows that direct inhibition of STAT3 enhances the anti-tumor effects of this compound. frontiersin.orgnih.gov

Interactive Table: this compound's Interaction with Oncogenic Pathways

| Pathway/Target | Cancer Type | Effect of this compound | Outcome |

| PI3K/AKT/mTOR/p70S6K | Oral Squamous Carcinoma | Dephosphorylation (Inactivation) | Suppression of cell growth, induction of apoptosis. worldscientific.comnih.gov |

| STAT3/PTTG1 | Hepatocellular Carcinoma | Downregulation of p-STAT3 and PTTG1 | Inhibition of cell proliferation, enhanced chemosensitivity. frontiersin.orgnih.govnih.gov |

Interference with Proteasome Function and Accumulation of Ubiquitinated Proteins

The induction of ER stress by this compound is closely linked to its ability to interfere with the proteasome system. nih.gov The ubiquitin-proteasome system is the cell's primary mechanism for degrading damaged or misfolded proteins. Inhibition of this system leads to an accumulation of such proteins, which can trigger ER stress. Research has shown that this compound-induced ER stress and apoptosis are correlated with a significant accumulation of ubiquitinated proteins. nih.govuni.lu This suggests that this compound functions, at least in part, by disrupting proteasome function. nih.gov This hypothesis is supported by the observation that inhibiting new protein synthesis with cycloheximide significantly reduces the accumulation of ubiquitinated proteins and blocks this compound-induced ER stress and cell death. nih.govuni.lu

Modulation of Reactive Oxygen Species (ROS) and Calcium (Ca2+) Production

This compound's induction of apoptosis is also mediated through the modulation of intracellular second messengers, including reactive oxygen species (ROS) and calcium (Ca2+). nih.gov In breast cancer cells, this compound treatment leads to an increase in cytosolic ROS and Ca2+ levels. nih.govdntb.gov.ua This surge in ROS and Ca2+ is a key trigger for ER stress-mediated apoptosis. The source of ROS production in this context has been linked to NADPH Oxidase 4 (NOX4). nih.gov Studies using NOX4-deficient cells showed that the ablation of NOX4 blocked the release of ROS and subsequent ER stress-mediated apoptosis upon this compound treatment. nih.gov This highlights a signaling cascade where this compound induces NOX4-dependent ROS production, which in turn elevates cytosolic Ca2+, triggers ER stress, and ultimately culminates in apoptotic cell death. nih.gov

Mechanisms of Antimicrobial and Antifungal Activity

Disruption of Microbial Cell Membranes and Walls

This compound exhibits antimicrobial and antifungal properties that are believed to be linked to its ability to disrupt the integrity of microbial cell structures. The proposed mechanism involves the permeabilization of the fungal plasma membrane. researchgate.netresearchgate.net This disruption of the cell membrane is a key factor in its antifungal action. researchgate.netresearchgate.net For instance, the antifungal activity of this compound against the plant pathogen Alternaria dauci is attributed to this membrane disruption. researchgate.net

In bacteria, particularly Gram-positive strains like Staphylococcus aureus and Bacillus cereus, this compound has demonstrated strong inhibitory effects. taylorandfrancis.comresearchgate.net While the precise mechanism is still under investigation, it is thought to involve the disruption of cell membrane integrity, similar to its effect on fungi. researchgate.netbiorxiv.org The lipophilic nature of falcarinol, a related compound, is considered a factor in its toxicity to nematodes, suggesting that interaction with the cell membrane is a crucial aspect of its biological activity. researchgate.net

Inhibition of Quorum Sensing in Bacteria (e.g., Pseudomonas aeruginosa)

This compound has been identified as a potent inhibitor of quorum sensing (QS) in the opportunistic pathogen Pseudomonas aeruginosa. mdpi.comnih.govnih.gov This bacterium utilizes a complex QS network to regulate the expression of virulence factors and biofilm formation. mdpi.comresearchgate.net this compound operates at sub-inhibitory concentrations, meaning it disrupts bacterial communication without directly killing the bacteria. taylorandfrancis.com

The primary mechanism of QS inhibition by this compound involves the LasR receptor, a key transcriptional regulator in the P. aeruginosa QS system. mdpi.comnih.govnih.gov this compound interferes with the binding of LasR to its target promoter region on the DNA, specifically the promoter of the lasI gene. mdpi.comnih.gov This interference prevents the transcriptional activation of downstream genes that are controlled by the Las system. mdpi.comnih.gov

Molecular docking studies have suggested that this compound interacts with the Tyr47 residue of the LasR protein, leading to its instability. mdpi.comnih.govnih.gov This destabilization of LasR is believed to be responsible for the reduced transcriptional activation of its target genes. mdpi.comnih.gov Consequently, the production of several virulence factors, including elastase, pyocyanin, and rhamnolipid, is significantly reduced. mdpi.comnih.govresearchgate.net

Furthermore, this compound has been shown to downregulate the mRNA expression of multiple QS-related genes, including lasB, phzH, rhlA, lasI, rhlI, pqsA, and rhlR. mdpi.comnih.govnih.gov However, the expression of the lasR gene itself does not appear to be affected by this compound. mdpi.comnih.govnih.gov The inhibitory effects of this compound extend to both the las and pqs systems within the intricate QS network of P. aeruginosa. mdpi.comnih.gov

Table 1: Effect of this compound on P. aeruginosa Quorum Sensing and Virulence Factors

| Parameter | Effect of this compound | Mechanism | References |

| Quorum Sensing System | Inhibition | Interferes with LasR binding to DNA, downregulates QS-related genes. | mdpi.comnih.govnih.gov |

| Biofilm Formation | Significant Inhibition | Disrupts QS which is crucial for biofilm development. | taylorandfrancis.commdpi.comnih.gov |

| Elastase Production | Inhibition | Downregulation of the lasB gene. | mdpi.comnih.govresearchgate.net |

| Pyocyanin Production | Significant Reduction | Downregulation of phenazine synthesis genes (phzA1, phzA2). | mdpi.comsemanticscholar.orgnih.gov |

| Rhamnolipid Production | Inhibition | Downregulation of the rhlA gene. | mdpi.comnih.govnih.gov |

| Swarming Motility | Reduced | Repression of motility-related genes (fliC, fliG). | semanticscholar.orgnih.gov |

Inhibition of Microbial Enzyme Systems

This compound has been shown to inhibit certain microbial enzyme systems, contributing to its antimicrobial properties. One notable example is its effect on glycogen synthase kinase-3β (GSK-3β), an enzyme found in various organisms, including microbes. This compound inhibits GSK-3β in an ATP noncompetitive manner. chemfaces.com

In the context of bacterial virulence, this compound's inhibition of the quorum sensing system in P. aeruginosa leads to the reduced production of extracellular enzymes that are key virulence factors. For instance, the production of elastase, a proteolytic enzyme that contributes to tissue damage during infections, is significantly inhibited by this compound. mdpi.comresearchgate.net This inhibition is a direct consequence of the downregulation of the lasB gene, which codes for elastase, through the disruption of the LasR-mediated quorum sensing pathway. mdpi.com

While the direct interaction of this compound with a wide range of microbial enzymes is not extensively documented, its ability to interfere with key regulatory systems like quorum sensing demonstrates an indirect yet potent mechanism for inhibiting enzymatic activities crucial for bacterial pathogenesis. mdpi.comnih.govnih.gov

Anti-biofilm Formation Mechanisms

This compound demonstrates significant anti-biofilm activity, particularly against Pseudomonas aeruginosa. mdpi.comnih.govresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antibiotics and host immune responses. researchgate.netnih.govsemanticscholar.org The formation of biofilms is a complex process often regulated by quorum sensing. researchgate.netmdpi.com

The primary mechanism by which this compound inhibits biofilm formation is through its disruption of the quorum sensing system in P. aeruginosa. mdpi.comnih.gov By inhibiting the LasR receptor and downregulating QS-related genes, this compound effectively hinders the coordination of bacterial cells required for the initial stages of biofilm development, including colonization and aggregation. mdpi.comnih.govresearchgate.net Studies have shown that this compound can inhibit biofilm formation by as much as 60% at a concentration of 20 μM. taylorandfrancis.com

The inhibition of virulence factors that contribute to the biofilm matrix, such as rhamnolipids, also plays a role in the anti-biofilm effect of this compound. mdpi.com By reducing the production of these essential biofilm components, this compound weakens the structural integrity of the biofilm, making the bacteria more susceptible to antimicrobial agents and host defenses. mdpi.comnih.gov The anti-biofilm activity of this compound is observed at sub-inhibitory concentrations, highlighting its potential as an anti-virulence agent that does not exert selective pressure for the development of resistance. taylorandfrancis.comnih.gov

Mechanisms of Neurobiological and Neuroprotective Effects in Preclinical Studies

Attenuation of Oxidative Stress (e.g., Nrf2/ARE axis activation)

This compound has demonstrated neuroprotective effects in preclinical models, which are attributed, in part, to its ability to attenuate oxidative stress. A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. mdpi.comnih.govpreprints.org The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress, regulating the expression of a wide array of antioxidant and detoxification enzymes. consensus.appfrontiersin.orgaging-us.com

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.govconsensus.app this compound, being an electrophilic compound, can react with Keap1, leading to the release and nuclear translocation of Nrf2. preprints.orgnih.gov Specifically, it has been proposed that this compound causes the S-alkylation of cysteine 151 in the Keap1 protein, disrupting the Keap1-Nrf2 interaction. preprints.org

Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter region of target genes, initiating their transcription. nih.govaging-us.com This leads to an increased production of cytoprotective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). preprints.orgaging-us.com The activation of this pathway enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage, a common feature in neurodegenerative diseases. mdpi.comconsensus.app

Studies have shown that this compound can protect neuroblastoma cells from glutamate-induced oxidative cell death. chemfaces.com This neuroprotective effect is linked to its ability to induce the expression of antioxidant enzymes through the Nrf2/ARE pathway. mdpi.compreprints.org

Inhibition of Neuroinflammation (e.g., iNOS, COX-2)

This compound has demonstrated significant anti-inflammatory properties in various cellular models by targeting key mediators of neuroinflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound inhibited nitric oxide (NO) production with an IC50 value of 4.31 ± 5.22 μM. semanticscholar.org This inhibition of NO production is attributed to the suppression of iNOS and COX-2 mRNA expression in a dose-dependent manner. semanticscholar.org

Further studies in LPS-stimulated HT-29 colon epithelial cells have corroborated these findings. Pretreatment with this compound at concentrations ranging from 1 μM to 25 μM suppressed the LPS-induced overexpression of iNOS and COX-2 proteins without exhibiting significant cytotoxicity. koreamed.org The downregulation of iNOS is a critical target for managing inflammatory conditions, as its activation leads to the production of NO, a molecule implicated in various inflammatory diseases. koreamed.org Similarly, COX-2 is a pivotal enzyme in mediating inflammation through the biosynthesis of prostaglandins. koreamed.org Research has shown that this compound can effectively inhibit COX-2 in colon cancer and colon epithelial cells, as well as in LPS-stimulated RAW 264.7 macrophage cells. researchgate.net

The anti-inflammatory actions of this compound also extend to attenuating the activation of key signaling molecules involved in the inflammatory cascade. In LPS-stimulated models, this compound has been shown to suppress the expression of not only iNOS but also pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). selleck.co.jp This broad-spectrum anti-inflammatory effect is achieved, in part, by attenuating the LPS-induced activation of JNK, ERK, STAT1, and STAT3 signaling pathways. selleck.co.jp

Table 1: Inhibitory Effects of this compound on Inflammatory Markers

| Cell Line | Stimulant | Target | Effect | Concentration/IC50 | Citation |

|---|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | NO Production | Inhibition | IC50: 4.31 ± 5.22 μM | semanticscholar.org |

| RAW 264.7 Macrophages | LPS | iNOS mRNA | Suppression | Dose-dependent | semanticscholar.org |

| RAW 264.7 Macrophages | LPS | COX-2 mRNA | Suppression | Dose-dependent | semanticscholar.org |

| HT-29 Colon Epithelial Cells | LPS | iNOS Protein | Suppression | 1-25 μM | koreamed.org |

| HT-29 Colon Epithelial Cells | LPS | COX-2 Protein | Suppression | 1-25 μM | koreamed.org |

Modulation of Glycogen Synthase Kinase-3β (GSK-3β) Activity

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell survival, and inflammation. frontiersin.orgoncotarget.com The activity of GSK-3β is linked to the inflammatory response, where its activated state can promote a pro-inflammatory response through the activation of pathways like NF-κB. frontiersin.org Conversely, inhibition of GSK-3β can lead to an anti-inflammatory response. frontiersin.org

While direct studies detailing the specific modulatory effects of this compound on GSK-3β activity are still emerging, the known functions of GSK-3β in cellular pathways affected by this compound suggest a potential interaction. GSK-3β is involved in the regulation of numerous signaling pathways and transcription factors that are also influenced by this compound, such as those involved in inflammation and apoptosis. frontiersin.orgthno.org For instance, GSK-3β is a known regulator of pro-inflammatory gene expression. nih.gov Given this compound's demonstrated ability to suppress pro-inflammatory mediators, it is plausible that its mechanism of action involves the modulation of GSK-3β activity. However, further research is required to explicitly define the relationship between this compound and GSK-3β.

Other Documented Biological Activities

Modulation of Glucose Uptake and PPARγ-mediated Transactivation in Adipocytes and Myotubes

This compound has been shown to influence glucose metabolism in vitro. Studies have demonstrated that this compound can significantly stimulate both basal and insulin-dependent glucose uptake in 3T3-L1 adipocytes and porcine myotube cell cultures in a dose-dependent manner. rsc.orgresearchgate.net This effect is linked to its interaction with peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of adipogenesis and glucose homeostasis. rsc.orgresearchgate.net